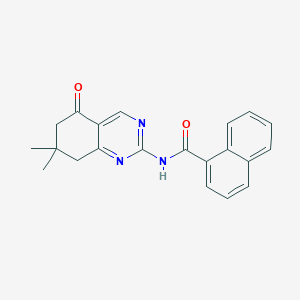

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)naphthalene-1-carboxamide

Description

N-(7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)naphthalene-1-carboxamide is a quinazoline-derived compound featuring a fused bicyclic core (5,6,7,8-tetrahydroquinazolinone) substituted with two methyl groups at the 7-position and a naphthalene-1-carboxamide moiety at the 2-position. The tetrahydroquinazolinone scaffold is structurally analogous to bioactive heterocycles known for their roles in medicinal chemistry, particularly as enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents . The naphthalene group introduces aromatic bulkiness, which may enhance binding affinity to hydrophobic pockets in biological targets.

Properties

IUPAC Name |

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)naphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2/c1-21(2)10-17-16(18(25)11-21)12-22-20(23-17)24-19(26)15-9-5-7-13-6-3-4-8-14(13)15/h3-9,12H,10-11H2,1-2H3,(H,22,23,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJFYIAMJRMJHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C3=CC=CC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)naphthalene-1-carboxamide typically involves a multi-step process. One common method includes the condensation of 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline with naphthalene-1-carboxylic acid under specific reaction conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .

Scientific Research Applications

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)naphthalene-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a component in chemical sensors.

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs can be categorized into three groups: 1. Tetrahydroquinazolinone Derivatives: - 4-((7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)amino)-N-(4-nitrophenyl)benzenesulfonamide (11): - Differs by the presence of a sulfonamide group instead of a carboxamide. - Exhibits carbonic anhydrase inhibitory activity due to the sulfonamide pharmacophore . - 2-Amino-4-(4-chlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: - Replaces the naphthalene group with a chromene ring and nitrile substituent. - Demonstrates antifungal activity (MIC: 31.3–62.5 µg/ml) via imidazole-mediated mechanisms .

Naphthalene Carboxamide Derivatives :

- (S)-N-(Quinuclidin-3-yl)-5,6,7,8-tetrahydronaphthalene-1-carboxamide :

- Features a quinuclidine moiety instead of tetrahydroquinazolinone.

- Associated with acute toxicity (oral LD50: 300–2000 mg/kg) and respiratory irritation risks .

- N-[(S)-1-Azabicyclo[2.2.2]oct-3-yl]-5,6,7,8-tetrahydro-1-naphthalene-2-carboxamide :

Imidazole and Oxadiazole Hybrids: 5-(4-Methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate:

- Integrates triazole and carbothioate groups, showing antimicrobial properties via sulfur-based interactions .

Physicochemical Properties

- Synthetic Accessibility: Analogous tetrahydroquinazolinones are synthesized via cyclocondensation of amines with carbonyl precursors , while naphthalene derivatives may employ coupling reactions in aqueous media with phase-transfer catalysts (e.g., TEBA) .

Biological Activity

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)naphthalene-1-carboxamide is a compound belonging to the class of quinazolinone derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The structure of this compound allows it to interact with various biological targets, making it a candidate for therapeutic applications.

- Molecular Formula : C15H21N3O2

- Molecular Weight : 275.35 g/mol

- CAS Number : Not provided in the search results.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazolinone derivatives. The compound this compound has been investigated for its ability to induce apoptosis in cancer cell lines. For instance:

- Mechanism of Action : The compound may inhibit critical signaling pathways involved in cell proliferation and survival. It is believed to interfere with mitochondrial function and induce apoptosis through intrinsic pathways.

- Cell Lines Tested : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Case Study Example

In a study focusing on the synthesis and evaluation of quinazolinone derivatives, it was reported that compounds with similar structures exhibited IC50 values in the low micromolar range against cancer cell lines . This suggests that this compound could potentially possess comparable efficacy.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that quinazolinone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- In Vitro Studies : In macrophage cell lines treated with this compound, reductions in nitric oxide (NO) production were observed, indicating a potential mechanism for its anti-inflammatory effects.

- Applications : These findings suggest that this compound may be useful in treating conditions characterized by chronic inflammation.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It interacts with specific enzymes involved in critical metabolic pathways:

- Target Enzymes : Preliminary studies suggest that it may inhibit enzymes such as farnesyltransferase and others involved in cancer signaling pathways.

- Biological Implications : By inhibiting these enzymes, the compound could disrupt tumor growth and metastasis.

Data Table: Biological Activities of this compound

| Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa | 10 | Induction of apoptosis via mitochondrial pathways |

| Anticancer | A549 | 15 | Inhibition of cell proliferation |

| Anti-inflammatory | RAW264.7 | 12 | Reduction of NO production |

| Enzyme Inhibition | Farnesyltransferase | Not specified | Disruption of signaling pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.